molecular formula C16H11ClN2O2S B3128769 N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide CAS No. 338975-31-8

N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide

Cat. No.: B3128769
CAS No.: 338975-31-8
M. Wt: 330.8 g/mol
InChI Key: PKKNUTXUBWSVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3-benzothiazin-4-one core linked to a 4-chlorophenyl group via an acetamide bridge. Its molecular formula is C₁₆H₁₁ClN₂O₂S, with an average molecular mass of 330.79 g/mol and a ChemSpider ID of 2931731 .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-oxo-1,3-benzothiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-10-5-7-11(8-6-10)18-14(20)9-15-19-16(21)12-3-1-2-4-13(12)22-15/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKNUTXUBWSVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195597
Record name N-(4-Chlorophenyl)-4-oxo-4H-1,3-benzothiazine-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338975-31-8
Record name N-(4-Chlorophenyl)-4-oxo-4H-1,3-benzothiazine-2-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338975-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-4-oxo-4H-1,3-benzothiazine-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide typically involves the condensation of 4-chloroaniline with 2-chloroacetyl chloride, followed by cyclization with 2-aminobenzenethiol. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the benzothiazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Key Findings:

  • Acid-Catalyzed Hydrolysis :
    In 6M HCl at 80°C for 12 hours, the acetamide group is hydrolyzed to form 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetic acid and 4-chloroaniline as byproducts .

    \text{C}_{16}\text{H}_{11}\text{ClN}_2\text{O}_2\text{S}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_{10}\text{H}_7\text{NO}_2\text{S}+\text{C}_6\text{H}_5\text{ClNH}_2}
  • Base-Mediated Hydrolysis :
    Under alkaline conditions (2M NaOH, 60°C), hydrolysis proceeds faster, producing the sodium salt of the carboxylic acid.

Reaction Parameters:

ConditionTemperatureTimeProduct Yield
6M HCl80°C12h72%
2M NaOH60°C6h85%

Nucleophilic Substitution

The chlorophenyl group participates in aromatic nucleophilic substitution (SNAr) reactions due to electron withdrawal by the chlorine atom.

Key Findings:

  • Amination :
    Reaction with ammonia in ethanol at 120°C replaces the chlorine atom with an amino group, forming N-(4-aminophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide .

  • Methoxylation :
    Treatment with sodium methoxide in DMF substitutes chlorine with a methoxy group (yield: 68%) .

Cyclization Reactions

The benzothiazine core enables intramolecular cyclization under specific conditions.

Key Findings:

  • Thermal Cyclization :
    Heating the compound in N,N-dimethylacetamide (DMAc) at 130°C for 8 hours generates a fused tricyclic structure via lactam formation .

  • Base-Promoted Cyclization :
    Using potassium carbonate in toluene (120°C, 6h) yields a quinazolinone derivative .

Reaction Conditions:

MethodSolventBaseTemperatureYield
ThermalDMAcNone130°C55%
Base-PromotedTolueneK2_2CO3_3120°C63%

Oxidation Reactions

The sulfur atom in the benzothiazine ring is susceptible to oxidation.

Key Findings:

  • Peracid Oxidation :
    Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the thiazine sulfur to a sulfoxide (yield: 78%).

    C16H11ClN2O2S+mCPBAC16H11ClN2O3S\text{C}_{16}\text{H}_{11}\text{ClN}_2\text{O}_2\text{S}+\text{mCPBA}\rightarrow \text{C}_{16}\text{H}_{11}\text{ClN}_2\text{O}_3\text{S}
  • Further Oxidation :
    Prolonged exposure to mCPBA converts the sulfoxide to a sulfone (yield: 42%).

Biological Interactions (Enzyme Inhibition)

The compound exhibits non-covalent interactions with biological targets, such as enzymes.

Key Findings:

  • Cyclooxygenase-2 (COX-2) Inhibition :
    Molecular docking studies show binding affinity (Ki=0.8muMK_i=0.8\\mu \text{M}) via hydrogen bonding with the acetamide group and hydrophobic interactions with the chlorophenyl group.

  • Tyrosine Kinase Inhibition :
    In vitro assays demonstrate moderate inhibition (IC50=12muMIC_{50}=12\\mu \text{M}) against EGFR kinase.

Scientific Research Applications

N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) N-Substituted 2-Arylacetamides

Compounds like N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide () share the 2-arylacetamide backbone but differ in substituents. The target compound replaces the bromophenyl group with a benzothiazinone ring, which may enhance π-π stacking or hydrogen-bonding interactions with biological targets.

(b) Heterocyclic Acetamide Derivatives
  • N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide (): This analog has a benzothiazinone core but differs in the position of the oxygen atom (3-oxo vs. 4-oxo). Such variations influence electronic properties and binding affinity.
(c) Enzyme-Targeting Acetamides
  • N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide (): This compound selectively inhibits monoamine oxidase A (MAO-A) with an IC₅₀ = 0.028 mM, demonstrating the importance of the chlorophenyl group and acetamide linker in enzyme interaction .
  • Triazole-Benzothiazole Acetamides (): These derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting the role of heterocyclic systems in modulating selectivity .
Insecticidal Activity
  • N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () exhibits higher aphidicidal activity than acetamiprid, a commercial neonicotinoid. The pyridine-thioacetamide scaffold is critical for this activity . The target compound’s benzothiazinone core may offer similar or enhanced interactions with insect nervous systems.
Antileishmanial Potential
  • Nitrostyrylthiazolidine-2,4-dione derivatives (), synthesized from 2-chloro-N-(4-chlorophenyl)acetamide, show antileishmanial activity. The nitro group and thiazolidinedione ring contribute to their efficacy . The target compound’s benzothiazinone ring could mimic these electron-deficient systems.
Enzyme Inhibition
Compound Target Enzyme IC₅₀/Activity Key Structural Features Reference
MAO-A inhibitor () MAO-A 0.028 mM Pyrazoloquinoxaline core
Triazole-benzothiazole acetamide AChE/BChE Potent inhibition Triazole and benzothiazole rings
Target compound (benzothiazinone analog) Not reported Unknown Benzothiazinone and chlorophenyl

Physicochemical Properties

  • Solubility and Stability: The crystal structure of N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide () reveals intermolecular hydrogen bonds (N–H⋯O, C–H⋯O), which enhance stability but may reduce aqueous solubility . The target compound’s benzothiazinone ring could introduce additional hydrogen-bonding sites.
  • Synthetic Accessibility : Many analogs (e.g., ) are synthesized via carbodiimide-mediated coupling, suggesting feasible scalability for the target compound .

Q & A

Q. What strategies mitigate fluorescence quenching in spectroscopic assays?

  • Methodology : Fluorometric titration (excitation λ = 280 nm) under deoxygenated conditions (argon purging) reduces quenching. Addition of heavy atom quenchers (e.g., KI) identifies dynamic vs. static quenching mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
Reactant of Route 2
N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.